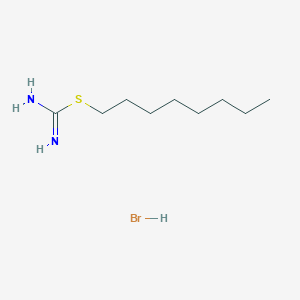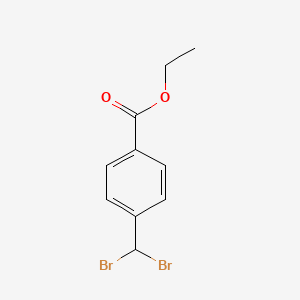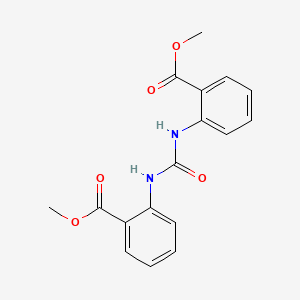
4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one is an organic compound with the molecular formula C12H16O2. It is known for its aromatic properties and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
In industrial settings, the compound is produced through a multi-step process that ensures high yield and purity. The process involves the use of advanced catalytic systems and controlled reaction environments to optimize the production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and substituted aromatic compounds .
Applications De Recherche Scientifique
4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound can modulate enzyme activity and interact with cellular receptors, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Hydroxy-3-methoxyphenyl)butan-2-one
- 4-(4-Hydroxy-3,5-dimethylphenyl)-3-buten-2-one
- 4-(4-Hydroxyphenyl)butan-2-one
Uniqueness
4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized aromatic compounds .
Propriétés
Numéro CAS |
91374-58-2 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O2/c1-8-6-11(5-4-10(3)13)7-9(2)12(8)14/h6-7,14H,4-5H2,1-3H3 |
Clé InChI |
SNSOOXDAVQBQMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-](/img/structure/B11961086.png)

![benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11961091.png)

![2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B11961099.png)
![Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-](/img/structure/B11961118.png)



![(2E)-5-benzyl-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11961134.png)
![1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11961140.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11961145.png)

![4-[(4-Methoxyanilino)methyl]phenol](/img/structure/B11961169.png)
